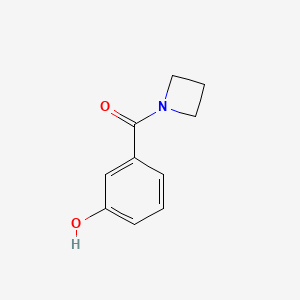

Azetidin-1-yl(3-hydroxyphenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(3-hydroxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-4-1-3-8(7-9)10(13)11-5-2-6-11/h1,3-4,7,12H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAKSIZXRKRSIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Azetidinyl Methanone Derivatives

Impact of Azetidine (B1206935) Ring Substitution on Biological Potency and Selectivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in drug discovery due to its unique conformational properties and its ability to serve as a versatile template for chemical modification. researchgate.netrsc.org Alterations to the substitution pattern on the azetidine ring can profoundly impact a compound's pharmacological profile.

Generally, the introduction of small, lipophilic groups at the N-1 position can enhance membrane permeability and lead to improved cellular activity. Conversely, the incorporation of larger, more polar substituents may increase aqueous solubility or introduce specific interactions with the biological target. The optimal substituent is highly dependent on the specific therapeutic target and its binding site topology.

Illustrative Data Table 1: Hypothetical SAR of N-1 Azetidine Ring Substitutions

| Compound | N-1 Substituent (R¹) | Hypothetical Potency (IC₅₀, nM) | Hypothetical Selectivity vs. Off-Target |

| A | -H | 1000 | 10-fold |

| B | -CH₃ | 500 | 20-fold |

| C | -CH₂CH₃ | 450 | 25-fold |

| D | -Cyclopropyl | 300 | 50-fold |

| E | -Phenyl | 800 | 15-fold |

| F | -CH₂-Phenyl | 600 | 30-fold |

This table is for illustrative purposes and the data is hypothetical.

Substitution on the carbon atoms (C-2, C-3, and C-4) of the azetidine ring introduces stereocenters and can significantly alter the three-dimensional shape of the molecule. This, in turn, can have a dramatic effect on how the ligand fits into the binding pocket of its biological target. Studies on various azetidine derivatives have demonstrated that both the position and stereochemistry of substituents are critical for activity. nih.gov

For example, the introduction of a substituent at the C-2 position can influence the orientation of the methanone (B1245722) and hydroxyphenyl moieties. A substituent at the C-3 position could either enhance binding through additional interactions or cause steric clashes with the receptor. The stereochemical configuration (R or S) of these substituents is often a deciding factor for potency and selectivity.

Illustrative Data Table 2: Hypothetical SAR of Azetidine Carbon Substitutions

| Compound | Substitution Position | Substituent (R²) | Stereochemistry | Hypothetical Potency (IC₅₀, nM) |

| G | C-2 | -CH₃ | (S) | 200 |

| H | C-2 | -CH₃ | (R) | 1500 |

| I | C-3 | -OH | (R) | 350 |

| J | C-3 | -OH | (S) | 900 |

| K | C-3 | -F | (S) | 400 |

| L | C-4 | -CH₃ | (R,S) | 750 |

This table is for illustrative purposes and the data is hypothetical.

Modifications of the Hydroxyphenyl Moiety and their Pharmacological Implications

The 3-hydroxyphenyl group is a key pharmacophoric element, likely involved in crucial hydrogen bonding interactions with the biological target. Modifications to this moiety, therefore, are expected to have a significant impact on the compound's pharmacological properties.

The position of the hydroxyl group on the phenyl ring is critical for optimal interaction with the target protein. In Azetidin-1-yl(3-hydroxyphenyl)methanone, the hydroxyl group is in the meta position. Moving this group to the ortho or para positions would alter the geometry of the hydrogen bond donor and could either improve or diminish binding affinity, depending on the architecture of the receptor's binding site. Structure-activity relationship studies of other classes of compounds have shown that such positional isomerism can lead to profound differences in biological activity. nih.gov The para-hydroxy analogue of tamoxifen, for instance, exhibits significantly higher binding affinity for the estrogen receptor. nih.gov

The introduction of other substituents onto the phenyl ring can modulate the electronic properties of the ring and the acidity of the hydroxyl group, as well as introduce new steric and electronic interactions with the target. science.gov Halogens, such as fluorine or chlorine, can act as weak hydrogen bond acceptors and can also alter the metabolic stability of the compound. Small alkyl groups, like methyl or ethyl, can provide beneficial van der Waals interactions within a hydrophobic pocket of the binding site. The position of these additional substituents is also a critical factor. rsc.org

Illustrative Data Table 3: Hypothetical SAR of Phenyl Ring Substitutions

| Compound | Hydroxyl Position | Additional Substituent (R³) | Hypothetical Potency (IC₅₀, nM) |

| M | meta (3-OH) | -H | 500 |

| N | ortho (2-OH) | -H | 2000 |

| O | para (4-OH) | -H | 100 |

| P | meta (3-OH) | 4-F | 250 |

| Q | meta (3-OH) | 5-Cl | 400 |

| R | meta (3-OH) | 4-CH₃ | 300 |

This table is for illustrative purposes and the data is hypothetical.

The Role of the Methanone Linker in Ligand-Target Interactions

The methanone (carbonyl) group serves as a rigid linker connecting the azetidine ring and the hydroxyphenyl moiety. Its primary role is to maintain the two pharmacophoric groups in a specific spatial orientation that is optimal for binding to the target. The carbonyl oxygen is a potential hydrogen bond acceptor, which could form a crucial interaction with a hydrogen bond donor on the receptor.

The conformational rigidity of the methanone linker is also important. A more flexible linker might allow for too much conformational freedom, leading to an entropic penalty upon binding. The relatively constrained nature of the methanone linker helps to pre-organize the molecule in a bioactive conformation, which can lead to higher binding affinity. The importance of linker rigidity has been demonstrated in various drug design studies.

SAR Analysis Across Diverse Biological Targets

Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors Based on Azetidinyl Methanones

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases, inflammation, and cancer. fluorochem.co.uk The azetidinyl methanone scaffold has been explored for the development of reversible MAGL inhibitors.

One notable example is the piperazinyl azetidinyl amide ZYH, which has been studied for its interaction with MAGL. fluorochem.co.ukbldpharm.com The crystal structure of ZYH in complex with human MAGL reveals that the carbonyl group of the methanone linker forms crucial hydrogen bonds with the backbone amines of Met123 and Ala51 in the enzyme's active site. nih.govnih.gov

SAR studies on piperazinyl azetidine derivatives have shown that modifications on the indole (B1671886) fragment of related compounds did not necessarily improve potency. nih.gov However, strategic substitutions on other parts of the scaffold have led to the development of both reversible and irreversible inhibitors. For instance, a "tail switching" strategy on a piperazinyl azetidine skeleton has yielded potent MAGL inhibitors. scispace.com In one study, a novel phenyl(piperazin-1-yl)methanone derivative was identified through virtual screening and subsequently optimized, leading to a compound with an IC₅₀ of 6.1 µM against MAGL. nih.gov This derivative also exhibited antiproliferative activity in several cancer cell lines. nih.gov

| Compound | Modifications | MAGL IC50 |

|---|---|---|

| ZYH | (2-cyclohexyl-1,3-benzoxazol-6-yl){3-[4-(pyrimidin-2-yl)piperazin-1-yl]azetidin-1-yl}methanone | Potent Inhibitor |

| Derivative 4 | Phenyl(piperazin-1-yl)methanone scaffold with a 7-hydroxynaphthalen-1-yl moiety | 6.1 µM |

| MJN110 | Irreversible inhibitor control | Not Applicable (Irreversible) |

| Compound 10 | Indole ketone moiety | Potent Inhibitor (around 50% inhibition at 9.26 nM) |

| Compound 15 | Indole ketone moiety with modifications | Potent Inhibitor (around 50% inhibition at 9.26 nM) |

Polymerase Theta (Polθ) Inhibitors Incorporating Azetidine Scaffolds

DNA Polymerase Theta (Polθ) is a key enzyme in an error-prone DNA repair pathway known as microhomology-mediated end joining (MMEJ). bldpharm.com Its overexpression in many cancers, particularly those with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutant tumors), makes it an attractive target for cancer therapy. bldpharm.com Recently, 3-hydroxymethyl-azetidine derivatives have emerged as a novel class of potent Polθ inhibitors.

Structure-based drug design identified a lead compound, A7, which was further optimized to enhance potency and metabolic stability. This optimization led to the more potent derivative B3 and a metabolically stable deuterated compound, C1. The 3-hydroxymethyl-azetidine moiety was found to be an effective bio-isostere of pyrrolidin-3-ol. These inhibitors have demonstrated a synthetic lethal effect in combination with PARP1 or RAD52 inhibition in glioblastoma cells, showing significant potential for killing cancer cells while sparing normal astrocytes. bldpharm.com

| Compound | Key Structural Features | Polθ IC50 | Note |

|---|---|---|---|

| A7 | Lead compound with 3-hydroxymethyl-azetidine scaffold | Reported as lead compound | |

| B3 | Optimized derivative of A7 | More potent than A7 | |

| C1 | Deuterated and metabolically stable derivative of B3 | Potent with favorable pharmacokinetics |

Selective Estrogen Receptor Degraders (SERDs) Derived from Azetidinyl Methanones

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER) and promote its degradation. They are a crucial treatment option for ER-positive breast cancers that have developed resistance to other endocrine therapies. While the core of these molecules is often a larger scaffold like benzothiophene (B83047), the side chains play a critical role in their mechanism of action and pharmacological properties.

In the development of novel benzothiophene SERDs, various basic side arms have been explored to improve oral bioavailability and brain penetration. Among these, azetidine-containing side chains have shown promising results. The substitution of a piperidine (B6355638) side arm, which conferred SERM (Selective Estrogen Receptor Modulator)-like properties, with an azetidine ring resulted in compounds with SERD activity.

For instance, the azetidine derivative 30a demonstrated the ability to inhibit the growth of a tamoxifen-resistant cell line and reduce ERα levels. Although it showed a mixed SERM/SERD profile, the lack of cross-resistance with piperidine-based SERMs highlighted the potential of the azetidine moiety. Further exploration led to the design of a novel reverse azetidine side arm in compound 37d , which was selected as a development candidate due to its potent SERD activity.

| Compound | Side Chain | Activity Profile | Note |

|---|---|---|---|

| 30o | Piperidine | SERM-like | Used as a reference. |

| 30a | Azetidine | Mixed SERM/SERD | Inhibited growth of tamoxifen-resistant cells. |

| 37d | Reverse Azetidine | Potent SERD | Selected as a development candidate. |

| 37f | Cyclopropyl Azetidine | Low efficacy in ERα degradation assay | Considered for further study but not selected. |

MEK Inhibitors with Azetidinyl Methanone Structures

MEK (Mitogen-activated protein kinase kinase) is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers. As such, MEK inhibitors are an important class of targeted cancer therapies. A comprehensive search of publicly available scientific literature did not yield specific examples of MEK inhibitors that are explicitly based on an azetidinyl methanone scaffold. While the azetidine ring is a common motif in various kinase inhibitors, detailed SAR studies focusing on an azetidinyl methanone core for MEK inhibition are not readily found in the reviewed literature.

G Protein-Coupled Receptor 119 (GPR119) Modulators

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and obesity. Its activation stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. Azetidine-containing compounds have been investigated as GPR119 modulators.

SAR studies have revealed that an N-capped piperidine motif is often required for GPR119 agonist activity. However, the incorporation of an azetidine ring has also been explored. The SAR of these compounds is complex, with activity being influenced by various substituents on the core scaffold. Fragment-based SAR analyses have been used to model the chemical features responsible for GPR119 agonism. While specific data tables for azetidinyl methanone GPR119 agonists are not prevalent in the literature, the inclusion of the azetidine moiety is a strategy being explored in the design of new ligands for this receptor.

| Compound Series | Key Structural Feature | Target | Therapeutic Potential |

|---|---|---|---|

| PSN632408 and analogs | N-capped piperidine core | GPR119 | Type 2 Diabetes |

| Azetidine-containing derivatives | Incorporation of azetidine ring | GPR119 | Type 2 Diabetes and Obesity |

Dihydroorotate Dehydrogenase (DHODH) Inhibitors with Azetidine Backbones

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for the treatment of various diseases, including cancer, autoimmune disorders, and malaria. The azetidine scaffold has been incorporated into potent inhibitors of DHODH.

A series of azetidine-2-carbonitriles have been optimized as potent antimalarial DHODH inhibitors. The initial hit compound, BRD7539, features an azetidine carbonitrile with three contiguous stereocenters. Stereochemistry-based SAR studies revealed that only two of the eight possible stereoisomers were active. Optimization of this series led to the discovery of BRD9185, which demonstrated potent in vitro activity against multidrug-resistant malaria parasites (EC₅₀ = 0.016 µM) and was curative in a mouse model. These compounds show high selectivity for the P. falciparum DHODH over the human orthologue.

| Compound | Description | P. falciparum (Dd2) EC50 | P. falciparum DHODH IC50 | Human DHODH IC50 |

|---|---|---|---|---|

| BRD7539 | Initial hit with azetidine-2-carbonitrile (B3153824) core | Potent | Selective inhibitor | >50 µM |

| BRD9185 (27) | Optimized analog | 0.016 µM | 0.012 µM | >50 µM |

Rational Design Principles Guiding SAR Optimization

The optimization of azetidinyl methanone derivatives, including compounds like this compound, is guided by rational design principles aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. These principles are rooted in understanding the three-dimensional interactions between the small molecule and its biological target. Methodologies such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are instrumental in this process.

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. nih.govfrontiersin.orgrjptonline.org For azetidinone derivatives, QSAR studies help in identifying key molecular descriptors that influence their therapeutic effects. These descriptors can be electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, shape), or hydrophobic (e.g., partition coefficient). For instance, a QSAR model might reveal that electron-withdrawing groups on the phenyl ring enhance activity, guiding chemists to synthesize analogs with substituents like nitro or halogen groups. These models are powerful tools for predicting the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. ptfarm.plmdpi.com

Pharmacophore Modeling:

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target. nih.govunina.itfrontiersin.org For an azetidinyl methanone derivative, a pharmacophore model might consist of a hydrogen bond donor (from the hydroxyl group), a hydrogen bond acceptor (the carbonyl oxygen of the methanone), an aromatic ring, and the azetidine ring as a hydrophobic feature. This model serves as a 3D template for designing new molecules that retain these crucial features, increasing the likelihood of them being active. Virtual screening of large compound libraries against a pharmacophore model is a common strategy to identify novel hits.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, typically a protein or enzyme. rjptonline.orgvistas.ac.inresearchgate.netijper.orgresearchgate.net This method provides insights into the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the active site of the target. For this compound, docking studies could elucidate how the 3-hydroxy group interacts with amino acid residues in the binding pocket. The results of molecular docking can guide the modification of the lead compound to improve its binding affinity and selectivity. For example, if docking reveals a nearby hydrophobic pocket, adding a lipophilic group to the azetidine ring might enhance potency.

By integrating these rational design principles, medicinal chemists can systematically optimize the structure of azetidinyl methanone derivatives. The general approach involves:

Identifying a lead compound, such as this compound.

Developing a hypothesis about its interaction with the biological target using pharmacophore modeling and molecular docking.

Using QSAR to understand the influence of various physicochemical properties on its activity.

Synthesizing a focused library of analogs with systematic modifications to the core structure.

Evaluating the biological activity of the new compounds and feeding the data back into the models to refine the SAR understanding.

This iterative cycle of design, synthesis, and testing allows for the efficient development of more potent and selective drug candidates.

Hypothetical SAR Data for Azetidin-1-yl(phenyl)methanone Derivatives

To illustrate the application of these principles, the following interactive data table presents hypothetical biological activity data for a series of analogs of this compound. The modifications are designed to probe the importance of the hydroxyl group's position and the electronic nature of the phenyl ring.

| Compound ID | R1 | R2 | R3 | Biological Activity (IC50, µM) |

| 1 | H | OH | H | 10 |

| 2 | OH | H | H | 25 |

| 3 | H | H | OH | 15 |

| 4 | H | OCH3 | H | 30 |

| 5 | H | NO2 | H | 5 |

| 6 | H | Cl | H | 8 |

| 7 | H | H | H | 50 |

Table 1. This table shows the impact of substituent modifications on the phenyl ring of the azetidinyl methanone scaffold on its hypothetical biological activity.

Mechanistic Insights into Biological Activities

Enzyme Inhibition Mechanisms and Kinetics

Allosteric and Orthosteric Modulation of Target Enzymes

No information is currently available in the scientific literature regarding the allosteric or orthosteric modulation of target enzymes by Azetidin-1-yl(3-hydroxyphenyl)methanone.

Specificity and Reversibility of Enzyme Inhibition

There is no available data on the specificity and reversibility of enzyme inhibition by this compound.

Receptor Modulation and Antagonism/Agonism

Ligand Binding Dynamics and Receptor Conformation

The ligand binding dynamics and effects on receptor conformation for this compound have not been reported.

Signaling Pathway Perturbations Induced by Receptor Modulation

There are no studies available that describe any signaling pathway perturbations induced by the modulation of receptors by this compound.

Molecular Mechanisms in Anti-Inflammatory Pathways

The molecular mechanisms of this compound within anti-inflammatory pathways have not been investigated in the available literature.

Antimicrobial Mechanisms of Action

The 2-azetidinone ring is the defining structural feature of β-lactam antibiotics, one of the most crucial classes of antibacterial agents. mdpi.comderpharmachemica.com Their mechanism of action is well-established and serves as a primary model for understanding the potential antimicrobial properties of related compounds.

The quintessential mechanism of action for β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. ijsr.net Specifically, they target and inhibit penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan provides structural integrity to the bacterial cell wall. frontiersin.orgmdpi.com By acylating the active site of PBPs, β-lactams block the cross-linking of peptidoglycan strands, leading to a weakened cell wall and ultimately causing bacterial cell lysis and death. nih.gov While this is the characteristic mechanism for the azetidinone class, specific studies confirming that this compound acts via this mechanism have not been identified.

Numerous derivatives of the azetidinone core structure have been synthesized and evaluated for their antimicrobial properties. researchgate.netjocpr.comresearchgate.net These investigations have revealed that different substitutions on the azetidinone ring can result in a wide spectrum of activity against both Gram-positive and Gram-negative bacteria. ijsr.netresearchgate.net Furthermore, some azetidinone-containing compounds have demonstrated notable antifungal activity against various fungal strains. mdpi.comnih.gov The specific antibacterial and antifungal spectrum for this compound is not well-documented, and detailed data on its minimum inhibitory concentration (MIC) against various microbial species are not available in the reviewed literature.

Table 1: Illustrative Data for Antimicrobial Activity Screening

This table illustrates the type of data typically generated in antimicrobial screening studies. Specific values for this compound are not currently available.

| Microbial Strain | Type | Antimicrobial Activity (e.g., MIC in µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Data Not Available |

| Escherichia coli | Gram-negative Bacteria | Data Not Available |

| Candida albicans | Fungus | Data Not Available |

| Aspergillus niger | Fungus | Data Not Available |

Antitumoral Actions and Cellular Pathway Crosstalk

The azetidinone ring has been identified as a valuable scaffold in the development of novel anticancer agents. mdpi.comnih.gov Derivatives have been shown to exhibit antiproliferative effects through various mechanisms, including the disruption of microtubule dynamics. nih.govresearchgate.net

Studies on various 1,4-diaryl-2-azetidinone derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net For example, certain analogues have shown significant growth inhibition in breast cancer cell lines such as MCF-7 and MDA-MB-231, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net The antiproliferative activity is often linked to the specific substituents on the azetidinone ring. mdpi.comnih.gov However, research specifically quantifying the cell growth inhibitory effects of this compound against specific cell lines is not present in the available literature.

Table 2: Illustrative Data for In Vitro Antiproliferative Activity

This table shows how data on cell growth inhibition is typically presented. Specific IC₅₀ values for this compound are not currently available.

| Cancer Cell Line | Tissue of Origin | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| HCT-116 | Colon Carcinoma | Data Not Available |

| PC-3 | Prostate Adenocarcinoma | Data Not Available |

Synthetic lethality is a promising strategy in cancer therapy where the combination of two genetic mutations (or a mutation and a drug) leads to cell death, while either event alone is viable. This approach is particularly relevant for targeting cancer cells with specific DNA repair deficiencies. At present, there is no available research in the scientific literature that investigates or establishes a role for this compound or the broader azetidinone class in synthetic lethality strategies targeting DNA repair-compromised cells.

Target Identification and Validation

Identification of Primary Biological Targets for Azetidin-1-yl(3-hydroxyphenyl)methanone Analogues

Research into the analogues of this compound has identified several primary biological targets, primarily in the realm of oncology. One of the most significant targets identified for azetidin-2-one derivatives is tubulin . Certain 1-(3,5-Dimethoxyphenyl)azetidin-2-ones have demonstrated potent antiproliferative activity by interacting with the colchicine binding site of tubulin, thereby disrupting microtubule dynamics. mdpi.com This interaction is a key mechanism for their cytotoxic effects in cancer cells.

Furthermore, azetidine (B1206935) derivatives have been explored for their potential as antimicrobial agents. medwinpublishers.commdpi.com In this context, the likely biological targets are essential enzymes and proteins within bacterial and fungal cells. For instance, β-lactam structures, which are related to the azetidinone core, are known to inhibit bacterial cell wall synthesis. mdpi.com

The versatility of the azetidine scaffold allows for its derivatives to be investigated against a range of other potential targets, although these are less characterized than their effects on tubulin. The specific biological targets are highly dependent on the substitutions on the azetidine ring.

In Vitro and Cell-Based Assays for Target Engagement

A variety of in vitro and cell-based assays are employed to confirm the engagement of this compound analogues with their putative targets.

For analogues targeting tubulin, antiproliferative assays in cancer cell lines are a primary method of evaluation. For example, the alamarBlue® cell viability assay is used to determine the IC50 values of these compounds in cell lines such as MCF-7 (human breast cancer) and HT-29 (human colon cancer). mdpi.com

To further validate target engagement with tubulin, immunofluorescence microscopy can be utilized to visualize the effects of the compounds on the microtubule network within cells. Disruption of the normal microtubule structure provides visual confirmation of the compound's mechanism of action.

In the context of antimicrobial activity, standard assays such as the disc diffusion and broth dilution methods are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.com

The following interactive table summarizes the antiproliferative activities of selected azetidin-2-one analogues in different cell lines.

| Compound | Cell Line | IC50 (nM) |

| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | HT-29 | 3 |

| 1-(3,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-hydroxyazetidin-2-one | HT-29 | 12 |

| 1-(3,5-Dimethoxyphenyl)-4-(4-thiomethylphenyl)-3-hydroxyazetidin-2-one | HT-29 | 26 |

| Combretastatin A-4 | HT-29 | 3810 |

High-Throughput Screening and Phenotypic Profiling for Target Discovery

High-throughput screening (HTS) and phenotypic profiling represent powerful tools for the discovery of novel biological targets for compounds like this compound. While specific HTS campaigns for this exact molecule are not widely reported, the general methodology is applicable.

High-Throughput Screening (HTS) would involve testing a library of azetidine analogues against a large panel of purified proteins or in cell-based assays to identify potential "hits." These hits would then be subjected to further validation to confirm their biological relevance.

Phenotypic profiling , on the other hand, involves assessing the effects of the compounds on cellular phenotypes without a preconceived target. This can be achieved through high-content imaging or other cellular analysis techniques. By comparing the phenotypic fingerprint of an investigational compound to that of compounds with known mechanisms of action, potential targets and pathways can be inferred.

Structural Biology Approaches for Ligand-Target Complex Characterization (e.g., X-ray Crystallography)

Understanding the precise molecular interactions between a ligand and its target is crucial for rational drug design and optimization. For the analogues of this compound, computational and experimental structural biology approaches are employed.

Computational docking studies have been used to predict the binding conformations of azetidin-2-one derivatives within the colchicine binding site of tubulin. mdpi.com These studies help to rationalize the structure-activity relationships observed in the antiproliferative assays. Molecular dynamics simulations can further refine these models and provide insights into the stability of the ligand-target complex over time.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. rjptonline.org This method is instrumental in drug discovery for elucidating the binding mode and affinity of a compound within the active site of a protein. vistas.ac.in For azetidine (B1206935) derivatives, docking simulations are widely employed to understand their interactions with various biological targets, which can include enzymes and receptors implicated in diseases like cancer, bacterial infections, and tuberculosis. rjptonline.orgresearchgate.netnih.gov

The process involves placing the 3D structure of the azetidine derivative into the binding site of a target protein and calculating the binding energy for different conformations. rjptonline.org Lower binding energy values typically indicate a more stable and favorable protein-ligand complex. Key interactions that stabilize this complex, such as hydrogen bonds and hydrophobic interactions, are also identified. rjptonline.org For instance, studies on azetidin-2-one derivatives have used docking to evaluate their potential as anti-proliferative agents by simulating their binding to the epidermal growth factor receptor (EGFR). researchgate.netscribd.com Similarly, the antitubercular activity of azetidine-2-ones has been explored by docking them into the active site of the Enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme. rjptonline.orgvistas.ac.in These simulations provide critical information that guides the rational design of more potent inhibitors.

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds Formed |

|---|---|---|---|---|

| Azetidine Derivative A | EGFR Tyrosine Kinase | -8.5 | Met793, Leu718, Gly796 | 2 |

| Azetidine Derivative B | EGFR Tyrosine Kinase | -9.2 | Met793, Lys745, Cys797 | 3 |

| Azetidine Derivative C | Enoyl-ACP Reductase | -7.9 | Tyr158, Met159, Ile215 | 1 |

| Reference Inhibitor (Erlotinib) | EGFR Tyrosine Kinase | -9.0 | Met793, Gln791, Thr790 | 2 |

Molecular Dynamics Simulations for Conformational Analysis and Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamic behavior of the predicted protein-ligand complex over time. researchgate.net MD simulations provide a more realistic representation of the biological environment by simulating the movements of atoms and molecules, offering insights into the conformational changes and stability of the complex. researchgate.net

In the context of azetidine derivatives, MD simulations can validate the binding mode predicted by docking. researchgate.net By analyzing the trajectory of the simulation, researchers can calculate key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored to determine if the complex remains stable throughout the simulation. A low and stable RMSD value suggests a stable binding pose. researchgate.net The RMSF, on the other hand, helps identify which parts of the protein are flexible and which are rigid upon ligand binding. researchgate.net These simulations are crucial for confirming that the interactions observed in the static docking model are maintained in a dynamic system.

| Parameter | Description | Typical Finding for a Stable Complex |

|---|---|---|

| Simulation Time | The total duration of the simulation (e.g., 50-100 nanoseconds). | Sufficient time to observe convergence of properties. |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atoms from a reference structure over time. | Low and stable RMSD values (< 2 Å) for the protein-ligand complex. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Lower RMSF values in the binding site residues, indicating stable interactions. |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistence of key hydrogen bonds identified in docking. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are essential tools in drug discovery for predicting the activity of newly designed molecules, thereby prioritizing which compounds to synthesize and test. semanticscholar.org

For azetidine derivatives, QSAR studies have been successfully applied to develop predictive models for various biological activities, including antimalarial, antimicrobial, and anticancer effects. nih.govijrar.org The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. stmjournals.in Multiple linear regression or other machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.net A statistically robust QSAR model, validated by parameters like the coefficient of determination (R²) and cross-validated R² (q²), can then be used to predict the activity of novel azetidine derivatives. researchgate.net

| Descriptor | Description | Correlation with Activity | Significance (p-value) |

|---|---|---|---|

| LogP | Lipophilicity (hydrophobicity) of the molecule. | Positive | <0.05 |

| Dipole Moment | A measure of the molecule's overall polarity. | Positive | <0.05 |

| Heat of Formation (HF) | Energy released upon formation of the molecule. | Negative | <0.01 |

| Molecular Weight (MW) | The mass of the molecule. | Positive | <0.10 |

| Model Equation Example: pIC₅₀ = 0.45(LogP) + 0.21(Dipole Moment) - 0.15*(HF) + C | |||

| Model Statistics: R² = 0.85, q² = 0.78, F-test = 54.3 researchgate.net |

Ligand-Based and Structure-Based Drug Design Strategies

The design of novel azetidine derivatives largely follows two main computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD) is utilized when the three-dimensional structure of the biological target is known. This approach relies heavily on techniques like molecular docking to visualize how a ligand fits into the target's binding site. researchgate.net By understanding the specific interactions between the ligand and the receptor, medicinal chemists can modify the azetidine scaffold to improve binding affinity and selectivity. For example, a hydroxyl group on the phenyl ring of Azetidin-1-yl(3-hydroxyphenyl)methanone could be identified as a key hydrogen bond donor, and subsequent designs would aim to optimize this interaction.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown, but a set of molecules with known activity exists. nih.gov This strategy involves analyzing the common structural features (pharmacophores) of active compounds to build a model that defines the essential characteristics required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds that fit the model or to guide the modification of existing azetidine scaffolds to better match the required features.

The azetidine ring itself is a valuable scaffold in drug design because its strained, four-membered ring provides conformational rigidity, which can lead to higher binding affinity by reducing the entropic penalty of binding. enamine.netresearchgate.net

| Feature | Structure-Based Drug Design (SBDD) | Ligand-Based Drug Design (LBDD) |

|---|---|---|

| Primary Requirement | 3D structure of the target protein. | A set of active ligand molecules. |

| Core Principle | Designing ligands to fit the target's binding site. | Identifying common features among active ligands (pharmacophore). |

| Key Techniques | Molecular Docking, Molecular Dynamics. | QSAR, Pharmacophore Modeling, 3D-Shape Similarity. |

| Application | Optimizing lead compounds by improving interactions with specific residues. | Scaffold hopping and virtual screening when target structure is unavailable. |

Application of Artificial Intelligence (AI) in the Design and Optimization of Azetidine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating timelines and improving the success rate of identifying viable drug candidates. researchgate.net These technologies are being applied across the entire drug design pipeline for azetidine derivatives, from initial hit identification to lead optimization.

AI algorithms, particularly deep learning models, can analyze vast datasets of chemical and biological information to identify novel drug targets and predict the biological activities of new molecules. mdpi.com Generative AI models can design entirely new azetidine derivatives de novo that are optimized for desired properties, such as high potency and low toxicity. researchgate.netnih.gov

Furthermore, AI is being used to predict crucial pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity), allowing researchers to filter out compounds with unfavorable profiles early in the discovery process. mdpi.com AI platforms can also predict the most efficient chemical synthesis pathways, reducing the time and resources spent in the lab. preprints.org By integrating AI, the design and optimization of compounds like this compound can become a more rapid, data-driven, and efficient process. beilstein-journals.org

| AI/ML Technique | Application in Drug Discovery | Specific Goal for Azetidine Derivatives |

|---|---|---|

| Deep Neural Networks (DNNs) | QSAR, ADMET prediction. mdpi.com | Predicting biological activity and toxicity profiles. |

| Generative Adversarial Networks (GANs) | De novo drug design. nih.gov | Generating novel azetidine structures with desired properties. |

| Recurrent Neural Networks (RNNs) | Molecular design and representation. mdpi.com | Creating new derivatives of known active compounds. |

| Graph Neural Networks (GNNs) | Predicting molecular properties and interactions. mdpi.com | Modeling drug-target interactions with high accuracy. |

| Reinforcement Learning | Optimizing molecular structures for multiple properties. | Fine-tuning derivatives to balance potency, selectivity, and safety. |

| Natural Language Processing (NLP) | Automated synthesis planning from chemical literature. researchgate.net | Predicting optimal reaction conditions and synthetic routes. |

Preclinical Pharmacological Evaluation

In Vitro Efficacy Assessment in Relevant Biological Systems

No data is currently available in the public domain regarding the evaluation of Azetidin-1-yl(3-hydroxyphenyl)methanone in cell-free enzyme assays.

There is no published research detailing the activity of this compound in cell-based functional assays.

In Vivo Efficacy Studies in Disease Models

Scientific literature lacks any studies investigating the in vivo efficacy of this compound in murine models of inflammation and autoimmunity.

There are no available reports on the evaluation of this compound in animal models of microbial infections.

No published data exists on the assessment of this compound in xenograft or syngeneic models of cancer.

Metabolic Disease Models (e.g., diabetes, obesity)

No studies detailing the in vivo or in vitro effects of this compound in preclinical models of metabolic diseases such as diabetes or obesity were found.

Central Nervous System Models (e.g., receptor occupancy studies)

There is no available information from preclinical studies investigating the central nervous system effects of this compound, including receptor occupancy studies.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Specific data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from preclinical assessments are not available in the public domain.

Selectivity Profiling against Related Biological Targets and Off-Targets

No selectivity profiling data for this compound against any biological targets or off-targets were identified in the searched literature.

Future Directions and Research Perspectives

Development of Next-Generation Azetidin-1-yl(3-hydroxyphenyl)methanone Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of this compound is a primary focus of future research. The goal is to systematically modify the core structure to enhance potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be instrumental in guiding the design of these new analogues. Key modifications could include altering the substitution pattern on the phenyl ring, introducing various functional groups to the azetidine (B1206935) ring, and exploring bioisosteric replacements for the ketone linkage.

For instance, research on related heterocyclic compounds has demonstrated that subtle structural changes can lead to significant improvements in pharmacological properties. The overarching aim is to develop analogues with optimized pharmacokinetic and pharmacodynamic profiles, leading to more effective and safer therapeutic agents.

Table 1: Hypothetical Analogues of this compound and Their Potential Enhancements

| Analogue | Modification | Potential Enhancement |

| 2-fluoro-Azetidin-1-yl(3-hydroxyphenyl)methanone | Addition of a fluorine atom to the 2-position of the azetidine ring | Increased metabolic stability and target affinity |

| Azetidin-1-yl(3-hydroxy-4-methylphenyl)methanone | Addition of a methyl group to the 4-position of the phenyl ring | Improved selectivity for the target receptor |

| Azetidin-1-yl(3-aminophenyl)methanone | Replacement of the hydroxyl group with an amino group | Altered binding mode and potential for new therapeutic indications |

| (3-hydroxyphenyl)(1,1-dioxidoazetidin-1-yl)methanone | Oxidation of the azetidine nitrogen | Enhanced polarity and solubility |

Exploration of Novel Therapeutic Indications for Azetidinyl Methanones

While the initial therapeutic focus for this compound may be in a specific area, its unique chemical structure suggests the potential for a broader range of applications. Future research will involve screening the compound and its analogues against a wide array of biological targets to uncover novel therapeutic indications. Given the diverse biological activities of azetidine-containing compounds, potential areas of interest include neurodegenerative diseases, inflammatory disorders, and oncology. researchgate.net

For example, some kappa opioid receptor (KOR) antagonists are being investigated for the treatment of mood disorders like depression. nih.gov The structural similarities of this compound to some of these agents suggest that it and its derivatives could be explored for similar applications.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound, future studies will increasingly rely on the integration of multi-omics data. This includes genomics, proteomics, and metabolomics, which can provide a comprehensive picture of the cellular and physiological effects of the compound.

By analyzing changes in gene expression, protein levels, and metabolic pathways in response to treatment with this compound, researchers can identify novel biological targets and signaling pathways that are modulated by the compound. This information will be invaluable for optimizing its therapeutic use and for the development of more targeted next-generation analogues.

Advances in Synthetic Methodologies for Sustainable Production

The efficient and sustainable synthesis of this compound and its analogues is crucial for their translation into clinical use. magtech.com.cn Future research in this area will focus on the development of novel synthetic routes that are more environmentally friendly, cost-effective, and scalable. This may involve the use of green chemistry principles, such as catalysis, and the development of one-pot synthesis methods to reduce waste and improve efficiency. researchgate.net

Recent advances in the synthesis of azetidines include photocycloadditions, ring contractions and expansions, and various cyclization methods. magtech.com.cnrsc.org These modern techniques can provide access to a wider range of structurally diverse analogues for biological evaluation.

Potential for Combination Therapies and Repurposing Strategies

The therapeutic potential of this compound may be enhanced through its use in combination with other drugs. Future preclinical and clinical studies will explore the efficacy of combination therapies in various disease models. For example, if the compound is found to have anti-inflammatory properties, it could be combined with existing anti-inflammatory agents to achieve synergistic effects.

Furthermore, drug repurposing strategies will be employed to investigate whether this compound could be effective in treating diseases other than its primary indication. This approach can significantly reduce the time and cost associated with drug development.

Bridging Preclinical Discoveries to Translational Research Opportunities

The ultimate goal of research on this compound is to translate preclinical discoveries into tangible clinical benefits. This will require a concerted effort to bridge the gap between basic research and clinical development. Key steps in this process include rigorous preclinical testing in relevant animal models, the identification of predictive biomarkers to guide patient selection, and the design of well-controlled clinical trials. nih.gov

The successful translation of other novel small molecules into the clinic, such as the angiotensin II type 2 (AT2) receptor antagonist EMA401 for neuropathic pain, provides a roadmap for the development of this compound. nih.gov By following a similar path of target validation, efficacy studies, and careful clinical trial design, the therapeutic potential of this promising compound can be fully realized.

Q & A

Q. What are the established synthetic routes for Azetidin-1-yl(3-hydroxyphenyl)methanone, and what optimization strategies are recommended for improving yield?

- Methodological Answer : A common synthetic route involves condensation between 3-hydroxybenzaldehyde derivatives and azetidine-containing precursors. For example, a Claisen-Schmidt condensation using 3-hydroxy acetophenone (CAS 121-71-1) with azetidinyl reagents under acidic catalysis (e.g., thionyl chloride in ethanol) can yield the target compound . Optimization strategies include:

- Catalyst selection : Use of triethylamine or palladium-based catalysts to enhance reaction efficiency .

- Solvent systems : Ethanol or dichloromethane for improved solubility and reaction homogeneity .

- Purification : Column chromatography with silica gel or recrystallization to achieve >95% purity .

Table 1 summarizes reaction conditions from literature:

| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3-Hydroxyacetophenone | Thionyl chloride | Ethanol | 65 | 97 | |

| Azetidinyl hydrochloride | Triethylamine | DCM | 78 | 98 |

Q. How can the crystal structure of this compound be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of a saturated solution in acetone/water (1:1 v/v) to obtain high-quality crystals .

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : Employ SHELX software (e.g., SHELXL-2018) for solving and refining the structure. The program iteratively optimizes atomic coordinates and thermal displacement parameters .

- Validation : Check for R-factor convergence (target < 0.05) and validate geometry using tools like PLATON .

Advanced Research Questions

Q. What methodologies are employed to assess the inhibitory activity of Azetidin-1-yl derivatives against enzymes like monoacylglycerol lipase (MAGL)?

- Methodological Answer :

- Enzyme assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) in recombinant MAGL assays. Measure activity via absorbance at 405 nm over time .

- Selectivity profiling : Test against a panel of serine hydrolases (e.g., FAAH, ABHD6) to confirm MAGL specificity .

- In vivo engagement : Administer the compound to rodents and quantify brain 2-AG levels via LC-MS/MS to confirm target modulation .

Table 2 shows representative data from JNJ-42226314, an azetidinyl-containing MAGL inhibitor:

| Parameter | Value (JNJ-42226314) | Reference |

|---|---|---|

| IC₅₀ (MAGL) | 0.8 nM | |

| Selectivity (vs. FAAH) | >1000-fold | |

| Brain 2-AG increase | 3.5-fold at 10 mg/kg |

Q. How do researchers resolve contradictions in biological activity data for azetidinyl-containing compounds across different assay systems?

- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:

- Standardized protocols : Use uniform buffer systems (e.g., Tris-HCl pH 8.0) and substrate concentrations across labs .

- Orthogonal assays : Validate findings using complementary techniques (e.g., SPR for binding affinity vs. functional assays) .

- Metabolic stability checks : Test compounds in hepatocyte models to rule out rapid degradation in certain assays .

Analytical and Pharmacological Questions

Q. What chromatographic and spectroscopic techniques are validated for purity analysis and structural confirmation?

- Methodological Answer :

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS (DB-5 column) for purity assessment .

- Spectroscopy :

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O-H) at ~3200 cm⁻¹ .

- NMR : Key signals include δ 7.4–7.6 ppm (aromatic H) and δ 3.8–4.2 ppm (azetidinyl CH₂) .

- Mass spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ (expected m/z = 204.26) .

Q. How can metabolic stability and blood-brain barrier (BBB) penetration be evaluated for this compound?

- Methodological Answer :

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS at 0, 15, 30, and 60 min. Calculate half-life (t₁/₂) using first-order kinetics .

- BBB penetration :

- In silico prediction : Use QikProp to estimate logBB (target > 0.3) .

- In vivo testing : Administer compound intravenously to mice, measure brain/plasma ratio at equilibrium (e.g., JNJ-42226314 showed a ratio of 0.8) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.